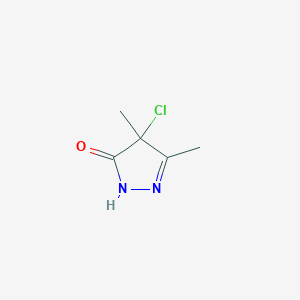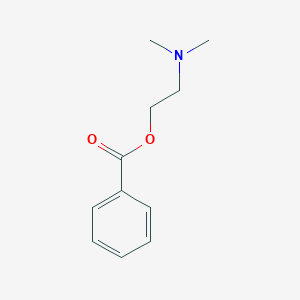
Benzoato de 2-(Dimetilamino)etilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(Dimethylamino)ethyl benzoate involves the use of p-(Dimethylamino)benzaldehyde as a raw material. Optimal synthesis conditions have been identified, including a reaction temperature of 83-85°C, using p-toluene sulfonit as the catalyst, resulting in a yield rate of 66.7% (Lu Song-zhu, 2005).
Molecular Structure Analysis
Molecular structure analysis through techniques such as Raman spectroscopy has elucidated the solute-solvent interactions of similar compounds, providing insights into the molecular mechanisms and interactions in condensed phases. This analysis sheds light on the influence of solvent polarity and hydrogen bonding strength on the compound's vibrational frequencies (M. M. Mitambo & G. Loppnow, 1996).
Chemical Reactions and Properties
2-(Dimethylamino)ethyl benzoate participates in various chemical reactions, forming heterocyclic compounds and serving as a versatile reagent in the synthesis of polyfunctional systems. For instance, it reacts with carbocyclic and heterocyclic 1,3-diketones to afford substituted 5-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones and other derivatives, highlighting its role in the synthesis of fused pyranones and other complex heterocyclic systems (Brina Ornik et al., 1990).
Aplicaciones Científicas De Investigación
Fotoiniciador en Polimerización
Benzoato de 2-(Dimetilamino)etilo: se utiliza como sinergista de amina en sistemas fotoiniciadores. Genera especies activas cuando se combina con fotoiniciadores tipo II de Norrish, que son cruciales para iniciar el proceso de polimerización en formulaciones curables con UV y LED . Esta aplicación es significativa en el desarrollo de recubrimientos, adhesivos y tintas que requieren un curado rápido bajo exposición a la luz.
Fabricación de Material Dental
En la ciencia de los materiales dentales, este compuesto sirve como coiniciador con la canforquinona para formar composites autoadhesivos . Estos composites se utilizan en la fabricación de fotosensibilizadores en materiales dentales, mejorando la calidad y la durabilidad de los materiales restauradores y adhesivos dentales.
Polímeros Antimicrobianos
El derivado de This compound, poli(metacrilato de 2-(dimetilamino)etilo), ha mostrado una potente actividad antimicrobiana . Esta propiedad se aprovecha en la síntesis de polímeros antimicrobianos, que pueden aplicarse como recubrimientos superficiales en dispositivos médicos o directamente como agentes antibacterianos.
Sistemas de Administración de Medicamentos y Genes
Este compuesto es fundamental en el desarrollo de sistemas de administración de medicamentos y genes. Se han diseñado micelas de copolímeros de bloque anfífilos cargadas conjuntamente con medicamentos y ADN utilizando este compuesto para mejorar la terapia del cáncer . La capacidad de administrar conjuntamente medicamentos y material genético ofrece un enfoque sinérgico para tratar enfermedades complejas.
Bioconjugación en Nanotecnología
This compound: juega un papel en los procesos de bioconjugación, particularmente en la formación de estructuras núcleo/capa de nanopartículas de oro/sílice . Esta aplicación es crucial para estabilizar las nanopartículas y adaptar sus propiedades superficiales para aplicaciones biotecnológicas.
Formulaciones Fotocurables en Artes Gráficas
El compuesto se utiliza en artes gráficas por sus propiedades de curado rápido en los procesos de impresión. Como fotoiniciador, ayuda a lograr la velocidad de curado y la calidad deseadas en diversas aplicaciones de impresión .
Safety and Hazards
While specific safety and hazard information for 2-(Dimethylamino)ethyl benzoate is not provided in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling the compound . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .
Mecanismo De Acción
Target of Action
It is known to be used as a photoinitiator, suggesting that it interacts with light-sensitive molecules .
Mode of Action
As a photoinitiator, 2-(Dimethylamino)ethyl benzoate likely works by absorbing light and undergoing a chemical reaction that produces active species . These active species can then initiate a polymerization process, leading to changes in the physical properties of the material .
Biochemical Pathways
Given its role as a photoinitiator, it may influence pathways related to photochemical reactions and polymerization .
Result of Action
The molecular and cellular effects of 2-(Dimethylamino)ethyl benzoate’s action are likely related to its role as a photoinitiator . By generating active species that initiate polymerization, it can lead to the formation of polymers with various physical properties .
Action Environment
Environmental factors such as light intensity and wavelength can influence the action, efficacy, and stability of 2-(Dimethylamino)ethyl benzoate . For instance, the presence of light is necessary for it to act as a photoinitiator . Additionally, factors like temperature and pH could potentially affect its stability and activity .
Análisis Bioquímico
Biochemical Properties
It is known to have good solubility and can dissolve in water, alcohol, and ether among other organic solvents . This suggests that it could potentially interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions would depend on the specific molecular structure and properties of 2-(Dimethylamino)ethyl benzoate.
Molecular Mechanism
It is known to be an inert solvent with excellent stability and chemical inertness This suggests that it might not directly interact with biomolecules or cause changes in gene expression
Temporal Effects in Laboratory Settings
It is known to be a stable compound with a boiling point of 155-159°C at 20mm Hg and a density of 1.014 g/mL at 25°C . This suggests that it may have good stability over time in laboratory settings.
Transport and Distribution
Given its solubility in various organic solvents , it could potentially interact with various transporters or binding proteins, influencing its localization or accumulation.
Propiedades
IUPAC Name |
2-(dimethylamino)ethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-9-14-11(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSGODDTWRXQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062251 | |
| Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2208-05-1 | |
| Record name | 2-Dimethylaminoethyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylaminoethylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)ethyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the photochemical behavior of 2-(dimethylamino)ethyl benzoates?
A1: While the abstract provides no details, the title "Photoelimination in 2-(Dimethylamino)ethyl benzoates" [] suggests these compounds undergo a chemical reaction upon exposure to light, specifically a reaction where a molecule is fragmented by light, leading to the elimination of a specific part of the molecule. Further investigation into the full text of the research paper is needed to understand the exact nature of this photoelimination process and the products formed.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

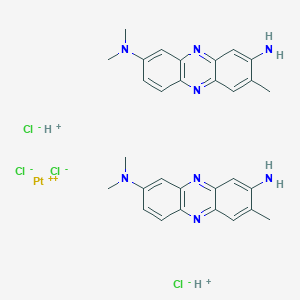
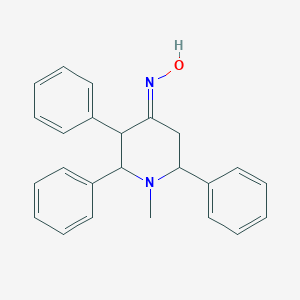
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
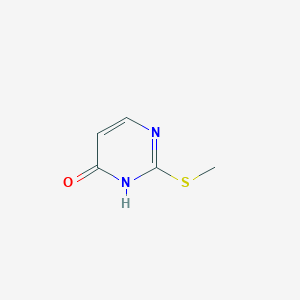



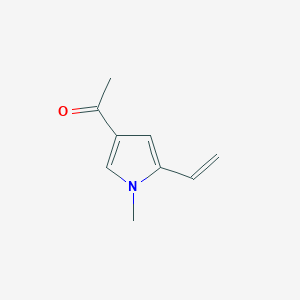
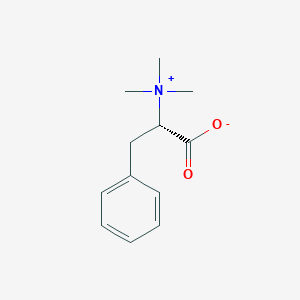

![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)
